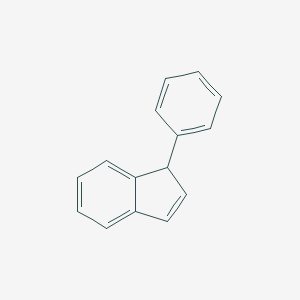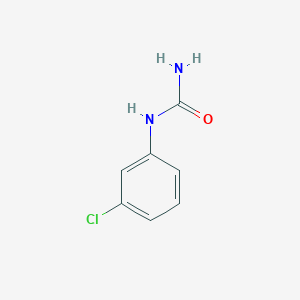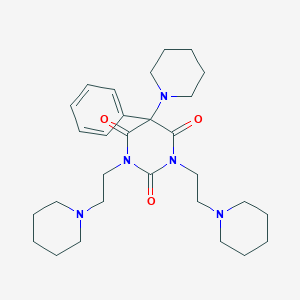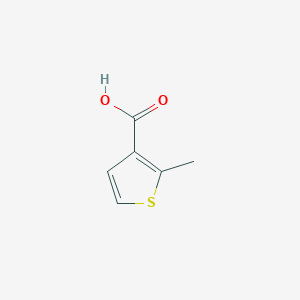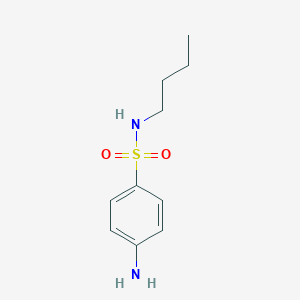
4-amino-N-butylbenzenesulfonamide
Vue d'ensemble
Description
4-amino-N-butylbenzenesulfonamide (4-ABBS) is an organic compound belonging to the class of sulfonamides, which are derivatives of sulfonamide. It has been widely studied due to its potential applications in scientific research and laboratory experiments. 4-ABBS is used as a reagent in various organic synthesis reactions, and is also used as an inhibitor in biochemical and physiological studies. In
Applications De Recherche Scientifique
Catalytic Applications
4-tert-Butylbenzenesulfonamide, a related compound, has been utilized as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine. This modification aims to enhance parameters critical for oxidation catalysts, such as solubility and stability. The altered phthalocyanine exhibits exceptional stability under oxidative conditions and effectiveness in oxidizing olefins, like cyclohexene and styrene, using H2O2 as the oxidant (Işci et al., 2014).
Chemical Synthesis
A derivative of 4-amino-N-butylbenzenesulfonamide, namely 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide. This synthesis was significant for its potential applications and was confirmed through various spectral analyses (Naganagowda & Petsom, 2011).
Drug Design
The sulfonamide group, a key component in this compound, is vital in medicinal chemistry. It appears in many drugs, particularly sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the crucial role of the sulfonamide group and the 4-amino group in medicinal applications. Despite some associated toxicities, the sulfonamide group is considered an essential and safe part of the medicinal chemist's toolkit (Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008).
Solubility and Thermodynamics
The solubility of 4-aminobenzenesulfonamide in various solvents has been thoroughly investigated. Studies have measured its solubility in binary solvent systems like methanol and toluene, revealing insights into its solubility behavior and the effects of temperature on it. These findings are significant for understanding the thermodynamic properties and behavior of this compound in different solvents (Asadi et al., 2020).
Antimicrobial Agents
Sulfonamide derivatives, such as those derived from this compound, have been explored as potential antimicrobial agents. The synthesis of new derivatives incorporating the benzenesulfonamide nucleus has been conducted, and in vitro antimicrobial evaluations suggest the efficacy of these compounds against various pathogens (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNQEBDIQPZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302489 | |
| Record name | 4-amino-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-82-9 | |
| Record name | 1829-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-amino-N-butylbenzenesulfonamide as a starting material in the development of novel antimicrobial agents?
A: this compound serves as a crucial building block in the synthesis of new benzenesulfonamide derivatives. The research highlights its use in creating compounds with diverse structures by attaching it to various substituted pyrazole and thiazole rings. [] This approach aims to leverage the inherent antimicrobial properties of the benzenesulfonamide core while exploring structural modifications to enhance potency and target specificity. By hybridizing it with different heterocyclic ring systems, researchers aim to develop novel antimicrobial agents with improved efficacy against a broader spectrum of microorganisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


